N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide
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Overview
Description
N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide typically involves the condensation of benzenesulfonyl chloride with 2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ethanimidamides.
Scientific Research Applications
N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide
- 4-Methoxybenzenamide, N-(4-methoxyphenyl)-
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives
Uniqueness
N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-23-12-9-7-11(8-10-12)19-14(15(16,17)18)20-24(21,22)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWTXJOBCYGJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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